molecular formula C16H17N5O2S2 B2420664 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide CAS No. 1351619-86-7

2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide

Cat. No.: B2420664
CAS No.: 1351619-86-7
M. Wt: 375.47
InChI Key: WYORNZOFYKJOPR-UHFFFAOYSA-N
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Description

2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide is a complex organic compound that features a benzo[d]thiazole moiety and a thiazole ring

Properties

IUPAC Name

2-[2-[[2-[1,3-benzothiazol-2-yl(methyl)amino]acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-17-13(22)7-10-9-24-15(18-10)20-14(23)8-21(2)16-19-11-5-3-4-6-12(11)25-16/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYORNZOFYKJOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is used to link aromatic imidazole units into the benzo[d]thiazole framework . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or add hydrogen to the molecule.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds containing benzothiazole and thiazole derivatives have been evaluated for their effectiveness against various bacterial and fungal strains. Studies suggest that modifications to these rings can enhance antimicrobial potency .
  • Anticancer Properties : The compound may also show promise as an anticancer agent. Similar thiazole derivatives have been tested against cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives have been shown to inhibit the growth of estrogen receptor-positive breast cancer cells .

Case Studies and Research Findings

  • Antimicrobial Studies : A study on thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using standard methods such as the turbidimetric method to ascertain their Minimum Inhibitory Concentration (MIC) .
  • Anticancer Screening : In vitro studies have indicated that thiazole-based compounds can exhibit substantial anticancer activity. For example, derivatives similar to the compound were tested against MCF7 breast cancer cells using the Sulforhodamine B assay, revealing promising results .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of these compounds to specific biological targets. This approach helps in understanding the mechanism of action and optimizing the chemical structure for enhanced efficacy .

Data Tables

Activity Type Compound Structure Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialThiazole DerivativeE. coli12 µg/mL
AnticancerBenzothiazole DerivativeMCF7 Breast Cancer Cells15 µM
AntimicrobialBenzothiazoleStaphylococcus aureus8 µg/mL

Mechanism of Action

The mechanism of action of 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(2-{2-[(1,3-benzothiazol-2-yl)(methyl)amino]acetamido}-1,3-thiazol-4-yl)-N-methylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • Benzothiazole moiety : Known for its biological significance, particularly in antimicrobial and anticancer activities.
  • Thiazole ring : Often associated with various pharmacological properties.
  • Acetamide functional group : Contributes to the compound's solubility and reactivity.

The molecular formula is C13H15N3O2S2C_{13}H_{15}N_3O_2S_2 with a molecular weight of approximately 301.40 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Assays : Studies have shown that benzothiazole derivatives possess antibacterial activity against various strains. The compound's structural features may enhance its interaction with bacterial targets, leading to inhibition of growth. In a comparative study, several derivatives demonstrated Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like cefadroxil .

Anticancer Activity

The anticancer potential of the compound has also been explored:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines. For example, derivatives of benzothiazole have shown GI50 values (concentration required to inhibit cell growth by 50%) ranging from 1.7 μM to 28.7 μM against various cancer types including lung and breast cancer .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in pathogens.
  • Disruption of Cell Membrane Integrity : The amphiphilic nature of the compound may disrupt bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that certain benzothiazole derivatives can trigger apoptotic pathways in cancer cells.

Table: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AntibacterialMIC AssayEffective against Gram-positive/negative bacteria
AnticancerCytotoxicity AssayGI50 values between 1.7 - 28.7 μM
AntifungalDisk Diffusion MethodSignificant inhibition observed

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzothiazole derivatives against Escherichia coli and Staphylococcus aureus, revealing that modifications at the benzothiazole position significantly enhanced potency .
  • Cancer Treatment Potential : Research into the anticancer properties revealed that the compound could inhibit cell proliferation in ovarian cancer cell lines with IC50 values indicating high potency compared to existing chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with coupling benzothiazole derivatives with thiazole-containing intermediates. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or ethanol under reflux, with triethylamine as a base to neutralize HCl byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for heterocyclic ring closure .
  • Purification : Recrystallization in ethanol or chromatography (TLC-guided) ensures purity (>95% by HPLC) .

Q. Which analytical techniques are most effective for structural validation and purity assessment?

  • NMR spectroscopy : 1H and 13C NMR confirm regioselectivity of amide bonds and absence of unreacted intermediates. For example, resonance peaks at δ 7.5–8.5 ppm (benzothiazole protons) and δ 3.0–4.0 ppm (methyl groups) are critical .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S content to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict binding modes of this compound to biological targets?

Molecular docking studies (e.g., using AutoDock Vina) reveal interactions with enzymes like α-glucosidase or kinase domains. Key findings include:

  • Hydrogen bonding : The acetamide group forms H-bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .
  • π-π stacking : Benzothiazole and thiazole rings interact with aromatic residues (e.g., Phe649) .
  • Methodological note : Optimize force fields (AMBER/CHARMM) and validate docking poses with MD simulations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

Discrepancies arise from assay variability (e.g., cell lines, concentrations). Mitigation approaches include:

  • Standardized assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
  • Comparative studies : Test the compound against reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) under identical conditions .
  • Mechanistic validation : Perform target-specific assays (e.g., TOPO I inhibition for anticancer activity) to confirm mode of action .

Q. How does structural modification of the benzothiazole-thiazole scaffold enhance selectivity for specific biological targets?

  • Electron-withdrawing substituents : Fluorine or chlorine at the benzothiazole 4-position increases electrophilicity, enhancing DNA intercalation .
  • Methylation of amide nitrogen : Reduces metabolic degradation, improving pharmacokinetics (e.g., t1/2 extension in murine models) .
  • Thioether vs. sulfone linkages : Sulfone groups improve solubility but reduce membrane permeability, requiring balanced lipophilicity (logP 2–3) .

Data-Driven Methodological Insights

Q. What experimental designs are optimal for evaluating pH-dependent stability?

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 37°C for 72 hours. Monitor degradation via HPLC and identify hydrolyzed products (e.g., free thiols or amines) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models. Note: Stability decreases sharply at pH > 8 due to amide hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.